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Compound of Interest

Compound Name:

Methyl 4-

(hydroxymethyl)cyclohexanecarbo

xylate

Cat. No.: B180981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Methyl 4-
(hydroxymethyl)cyclohexanecarboxylate, a key intermediate in organic synthesis. Due to

the limited availability of public, comprehensive experimental datasets for this specific

molecule, this document synthesizes predicted spectral characteristics based on its chemical

structure, alongside generally accepted experimental protocols for data acquisition.

Molecular Structure and Properties
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate possesses a cyclohexane ring

substituted with a methyl ester group and a hydroxymethyl group. The stereochemistry of these

substituents (cis or trans) will significantly influence the spectral data, particularly the NMR

spectra. The trans isomer is most commonly referenced in commercial and research contexts.

Molecular Formula: C₉H₁₆O₃[1]

Molecular Weight: 172.22 g/mol [1]

CAS Number (trans-isomer): 110928-44-4[2][3][4][5]
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Caption: Molecular structure of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data (Predicted)
NMR data is highly sensitive to the chemical environment of each proton and carbon atom. The

following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the trans-isomer,

based on standard values for similar structural motifs.

¹H NMR Data
Protons

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

-OCH₃ (ester) ~ 3.67 Singlet (s) 3H

-CH₂OH ~ 3.45 Doublet (d) 2H

-CH₂OH ~ 1.5 - 2.5 (variable) Broad Singlet (br s) 1H

CH-COOCH₃ ~ 2.2 - 2.4 Multiplet (m) 1H

Cyclohexane Ring

Protons
~ 1.0 - 2.1 Multiplets (m) 9H

¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)

C=O (ester) ~ 176

-CH₂OH ~ 68

-OCH₃ (ester) ~ 51

CH-COOCH₃ ~ 43

CH-CH₂OH ~ 40

Cyclohexane Ring Carbons ~ 28 - 30

Infrared (IR) Spectroscopy Data (Predicted)
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The IR spectrum will be dominated by absorptions from the hydroxyl and ester functional

groups.

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

O-H (alcohol) 3200 - 3600 Broad, strong

C-H (sp³) 2850 - 3000 Medium to strong

C=O (ester) 1730 - 1750 Strong, sharp

C-O (ester & alcohol) 1000 - 1300 Strong

Mass Spectrometry (MS) Data
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

Parameter Value

Molecular Ion (M⁺) m/z 172.11 (calculated for C₉H₁₆O₃)

[M+H]⁺ m/z 173.12

[M+Na]⁺ m/z 195.10

Key Fragments
Loss of H₂O (m/z 154), loss of -OCH₃ (m/z 141),

loss of -COOCH₃ (m/z 113)

Predicted collision cross-section values for various adducts are also available in public

databases.[6]

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data. Instrument

parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Methyl 4-
(hydroxymethyl)cyclohexanecarboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃,

Methanol-d4).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 300-500 MHz spectrometer.

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of

scans due to the lower natural abundance of ¹³C.

Standard 1D proton, 1D carbon, and potentially 2D experiments like COSY and HSQC can

be run to confirm assignments.

IR Spectroscopy
Sample Preparation:

Neat: Place a drop of the liquid sample between two NaCl or KBr plates.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal

interference in the spectral regions of interest.

ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹, and

perform a background scan for correction.

Mass Spectrometry
Sample Introduction: Introduce the sample via direct infusion or through a chromatographic

system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and will produce extensive fragmentation. Electrospray Ionization (ESI) is common

for LC-MS and is a softer technique, often showing the protonated molecular ion [M+H]⁺.

Data Acquisition: Scan a mass range appropriate for the compound, for instance, m/z 50-

300.

Sample Preparation

Data Acquisition

Data Analysis

Synthesis of Methyl
4-(hydroxymethyl)cyclohexanecarboxylate

Purification
(e.g., Chromatography, Distillation)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Peak Assignment
(Chemical Shift, Multiplicity)

IR Band Assignment
(Functional Groups)

MS Fragmentation Analysis
(Molecular Ion, Fragments)

Structure Elucidation &
Data Reporting

Click to download full resolution via product page

Caption: A generalized workflow for spectral data acquisition and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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